tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H27N5O2 . It has an average mass of 333.429 Da and a monoisotopic mass of 333.216461 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-8-10(14)15-9-16-11/h8-9H,4-7H2,1-3H3, (H2,14,15,16) . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines was synthesized as ligands for the histamine H4 receptor, indicating the interest in pyrimidine derivatives for therapeutic targets related to inflammation and pain. One highlighted compound demonstrated potent in vitro activity and was active as an anti-inflammatory agent in an animal model, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is noted as an important intermediate for small molecule anticancer drugs, highlighting the role of similar tert-butyl piperidine derivatives in the synthesis of pharmacologically active compounds (Zhang et al., 2018).
Synthetic Methodologies
Deoxycytidine Kinase Inhibitors : The synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, showcases the utility of tert-butyl piperidine derivatives in the synthesis of compounds with potential antiviral or anticancer applications (Zhang et al., 2009).
SK Channel Modulators : The activation of small-conductance Ca2+-activated K+ channels by specific small molecules illustrates the exploration of piperidine derivatives for modulating ion channels, which could have implications in neurological disorders and cardiovascular diseases (Hougaard et al., 2009).
Enantiopure Derivatives : The preparation of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidine precursor underscores the significance of these derivatives in asymmetric synthesis and the production of chiral building blocks for pharmaceuticals (Marin et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Properties
IUPAC Name |
tert-butyl 4-[[6-(cyclopropylamino)pyrimidin-4-yl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)22-8-6-13(7-9-22)21-15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCWZFAZKUDWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC(=C2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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